6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Overview
Description
6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a useful research compound. Its molecular formula is C26H19N3O3S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.11471265 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
6-benzyl-2-[4-(benzyloxy)benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has been a subject of research for its synthesis and antimicrobial evaluation. In the study by Karthikeyan et al. (2009), a series of arylidene thiazolo triazinediones were synthesized and evaluated for their antimicrobial activity. These compounds showed promising antibacterial and antifungal activities, highlighting the chemical's potential in contributing to new antimicrobial agents (Karthikeyan et al., 2009).
Antiproliferative Activity
Another area of research interest is the compound's potential antiproliferative activity against cancer cell lines. A study by Abd El-Moneim et al. (2015) explored the synthesis of fused 1,2,4-triazine derivatives and their primary in vitro screening for antimicrobial and antitumor activities. This research provides insight into the compound's potential use in developing new antitumor agents, contributing to cancer research and therapy development (Abd El-Moneim et al., 2015).
Inhibition of Acetylcholinesterase
The compound's derivatives have also been studied for their acetylcholinesterase inhibitory activity, which is significant for Alzheimer's disease research. Liu et al. (2009) synthesized a series of 7H-thiazolo(3,2-b)-1,2,4-triazin-7-one derivatives and evaluated their efficacy as acetylcholinesterase inhibitors. Some derivatives exhibited promising inhibition, suggesting the potential for developing new therapeutic agents for neurodegenerative diseases (Liu et al., 2009).
Properties
IUPAC Name |
(2Z)-6-benzyl-2-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-24-22(15-18-7-3-1-4-8-18)28-29-25(31)23(33-26(29)27-24)16-19-11-13-21(14-12-19)32-17-20-9-5-2-6-10-20/h1-14,16H,15,17H2/b23-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUSMHGNHXQSI-KQWNVCNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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